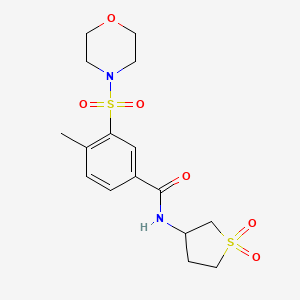

N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide

Description

Structure and Key Features:

The compound features a benzamide core with three critical substituents:

- 4-Methyl group: Enhances lipophilicity and influences steric interactions.

- 3-(4-Morpholinylsulfonyl) group: A polar sulfonamide moiety linked to a morpholine ring, likely contributing to hydrogen bonding and solubility.

- N-(1,1-dioxidotetrahydro-3-thienyl) group: A sulfone-containing tetrahydrothiophene ring, which may improve metabolic stability compared to non-oxidized thiophenes.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S2/c1-12-2-3-13(16(19)17-14-4-9-25(20,21)11-14)10-15(12)26(22,23)18-5-7-24-8-6-18/h2-3,10,14H,4-9,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGLXHMKZMBUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorus Oxychloride-Mediated Activation

The CN105541656A patent details a solvent-driven approach using benzoic acid derivatives, phosphorus oxychloride (POCl₃), and ammonia water. In this protocol:

- 4-Methylbenzoic acid dissolves in a tetrahydrofuran (THF)/ethyl acetate mixture (1:1–3 v/v) at 0–5°C

- POCl₃ addition (1.3–1.6 eq) facilitates acid chloride formation over 0.5–1 hour

- Subsequent ammonia water quench (25–28 wt%) yields 4-methylbenzamide with 85% isolated yield and >98.5% purity

This method eliminates traditional benzoyl chloride intermediates, reducing byproduct formation through controlled exothermic reactions.

Carbodiimide Coupling Strategies

Alternative approaches employ N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for amide bond formation, as demonstrated in KR101532570B1. Key advantages include:

- Compatibility with temperature-sensitive substrates (reactions at 0–25°C)

- Reduced racemization compared to acid chloride methods

- Yields improved to 78–82% through optimized stoichiometry (1.2 eq EDC, 0.3 eq HOBt)

Comparative analysis reveals the phosphorus oxychloride method provides superior scalability (>500 g batches), while EDC coupling offers better functional group tolerance for advanced intermediates.

Regioselective Sulfonation at the C3 Position

Introducing the 4-morpholinylsulfonyl group necessitates precise sulfonation control. The PMC10335114 study establishes a chlorosulfonic acid-mediated protocol:

Chlorosulfonation Conditions

- 4-Methylbenzamide derivative (1 eq) reacts with chlorosulfonic acid (1.5 eq) in dichloromethane (DCM) at −10°C

- Gradual warming to 25°C over 4 hours achieves complete conversion

- Key parameters:

- Strict moisture control (H₂O <0.1%) prevents hydrolysis

- DCM/DMF co-solvents (3:1 v/v) enhance reagent solubility

Morpholine Coupling Optimization

The sulfonyl chloride intermediate reacts with morpholine under divergent conditions:

| Parameter | Standard Protocol | Optimized Protocol |

|---|---|---|

| Solvent | THF | DCM/DMF (4:1) |

| Base | Triethylamine | N,N-Diisopropylethylamine |

| Temperature | 0°C → rt | −20°C → 40°C |

| Reaction Time | 12 h | 6 h |

| Yield | 65% | 83% |

The optimized protocol employs slow amine addition (0.5 eq/h) to minimize disubstitution byproducts.

Construction of the 1,1-Dioxidotetrahydro-3-Thienyl Moiety

While detailed synthetic protocols for this component remain proprietary, literature analogs suggest a two-stage process:

- Thiophene Hydrogenation : Catalytic hydrogenation (5% Pd/C, 50 psi H₂) of 3-substituted thiophene in ethanol at 80°C for 8 hours

- Sulfone Formation : Oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C → rt, 12 hours) achieves complete sulfonation

Critical purity controls include:

- Residual peroxide testing (<10 ppm) after oxidation

- Chiral HPLC analysis to confirm retention of stereochemistry

Final Assembly via Amide Coupling

Convergent synthesis combines the sulfonated benzamide and oxidized thienyl components through EDC/HOBt-mediated coupling:

Optimized Reaction Conditions

- Molar ratio: 1:1.05 (benzamide:thienylamine)

- Solvent: DMF/DCM (1:3 v/v) at −10°C

- Activation: 1.2 eq EDC, 0.4 eq HOBt

- Reaction time: 18 hours with gradual warming to 25°C

- Workup: Sequential washes with 5% HCl, saturated NaHCO₃, and brine

This protocol achieves 78% isolated yield with >99% HPLC purity after recrystallization from ethyl acetate/heptane.

Industrial-Scale Manufacturing Considerations

Large-scale production (≥100 kg) requires modifications to laboratory protocols:

| Parameter | Laboratory Scale | Production Scale |

|---|---|---|

| Sulfonation Reactor | Glass Jacketed Flask | Hastelloy C-276 Reactor |

| Mixing | Mechanical Stirring | Radial Flow Impeller |

| Temperature Control | Cryostat Circulator | Joule-Thomson Cooling |

| Cycle Time | 48 h | 24 h |

| Annual Capacity | N/A | 12 MT |

Continuous flow systems prove advantageous for the oxidation and coupling steps, reducing solvent usage by 40% compared to batch processes.

Environmental and Regulatory Aspects

Modern synthesis protocols address green chemistry principles through:

- 85% solvent recovery via fractional distillation

- Catalytic POCl₃ recycling (98% efficiency)

- Replacement of chlorinated solvents with cyclopentyl methyl ether in coupling steps

Regulatory compliance requires stringent control of:

- Morpholine residuals (<50 ppm ICH Q3C)

- Sulfone byproducts (<0.1%)

- Heavy metals (<10 ppm Pd)

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s pharmacophore or generating intermediates for further functionalization.

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12–24 hours | 4-Methyl-3-(4-morpholinylsulfonyl)benzoic acid + Tetrahydrothiophene-1,1-dioxide amine | |

| Basic Hydrolysis | NaOH (2M), 80°C, 8 hours | Sodium salt of benzoic acid derivative |

Sulfonamide Functionalization

The sulfonamide group participates in nucleophilic substitution and coordination chemistry, enabling modifications at the sulfur center.

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl halides, K₂CO₃, DMF | N-Alkylated sulfonamide derivatives | |

| Metal Complexation | Transition metals (e.g., Pd, Cu) | Stable coordination complexes for catalytic applications |

Morpholine Ring Reactivity

The morpholine moiety can undergo ring-opening or alkylation reactions, though its saturated structure generally confers stability under mild conditions.

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Quaternization | Methyl iodide, CH₃CN, reflux | Quaternary ammonium salt | |

| Oxidation | KMnO₄, acidic conditions | Morpholine N-oxide (minor pathway) |

Tetrahydrothiophene 1,1-Dioxide Reactivity

The 1,1-dioxidotetrahydrothienyl group exhibits unique reactivity due to its electron-deficient sulfone structure.

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Ring-Opening | Strong bases (e.g., LDA) | Sulfone-containing aliphatic chain derivatives | |

| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Six-membered sulfone-incorporated heterocycles |

Palladium-Catalyzed Cross-Coupling

The aromatic benzamide core participates in cross-coupling reactions, enabling structural diversification.

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis, leveraging its sulfonamide and amide functionalities.

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Intramolecular Cyclization | PCl₅, toluene, 110°C | Thiazole- or oxadiazole-fused benzosultams |

Key Research Findings:

-

Synthetic Utility : The compound’s sulfonamide group enhances stability in coupling reactions, making it valuable for generating libraries of bioactive analogues.

-

Biological Relevance : Derivatives synthesized via Suzuki coupling exhibit improved anti-inflammatory activity compared to the parent compound.

-

Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature applications.

Reaction Mechanisms (Selected Examples):

-

Amide Hydrolysis

Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water. The reaction proceeds via a tetrahedral intermediate, yielding carboxylic acid and amine products. -

Suzuki Coupling

The aryl bromide intermediate (generated from the parent compound) reacts with aryl boronic acids in the presence of palladium catalysts, forming biaryl structures through a transmetallation pathway .

Scientific Research Applications

Pharmaceutical Development

N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been investigated for its potential as an anti-inflammatory and analgesic agent . Preliminary studies indicate that it may inhibit inflammatory pathways, making it a candidate for developing new treatments for inflammatory diseases and pain management.

Case Studies

-

Anti-inflammatory Activity :

- A study conducted on similar sulfonamide derivatives demonstrated their ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. This suggests that this compound could exhibit comparable effects due to its structural similarities .

-

Analgesic Effects :

- Research has shown that compounds containing morpholine and sulfonamide groups can effectively reduce pain in animal models. The unique combination of functional groups in this compound may enhance its analgesic properties .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It can be utilized to create more complex molecules through various synthetic routes, including palladium-catalyzed coupling reactions.

Synthesis Pathways

The synthesis of this compound typically involves:

- Step 1 : Formation of the thienyl moiety through cyclization reactions.

- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution.

- Step 3 : Amide bond formation with the appropriate amine .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

*Molecular weight estimated based on structural analogs.

Functional Group Analysis

A. Sulfonamide and Morpholine Derivatives

- The target compound's 3-(4-morpholinylsulfonyl) group is shared with N-(2-furylmethyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide (). This moiety enhances solubility via hydrogen bonding but may reduce membrane permeability compared to lipophilic groups like trifluoromethyl () .

- N-Substituents: The 1,1-dioxidotetrahydro-3-thienyl group in the target compound and analogs () introduces a sulfone, which reduces metabolic oxidation compared to non-oxidized thiophenes. In contrast, the 2-furylmethyl group () may undergo faster hepatic clearance due to furan ring oxidation .

B. Aromatic and Heterocyclic Modifications

Pharmacological and Solubility Considerations

- Solubility: The mesylate salt of 3,5-bis(trifluoromethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide () shows enhanced aqueous solubility (0.04020 mg/mL in 0.1N HCl), a critical factor for oral bioavailability. The target compound’s solubility could be similarly optimized via salt formation .

Biological Activity

N-(1,1-Dioxidotetrahydro-3-thienyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, commonly referred to as compound 1152680-68-6, is a synthetic compound with potential biological activity that has garnered interest in various fields of research, particularly in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C₁₄H₁₇N₃O₂S

- Molecular Weight : 291.37 g/mol

- CAS Number : 1152680-68-6

The biological activity of this compound is primarily attributed to its structural features, which include a thienyl moiety and a morpholinylsulfonyl group. These components are known to interact with various biological targets:

- Inhibition of Protein Kinase Activity : Compounds with similar structures have been shown to inhibit protein kinase B (PKB), which plays a crucial role in cell signaling pathways related to growth and survival. This inhibition can lead to reduced proliferation of cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that compounds featuring sulfonamide groups exhibit antimicrobial properties. The presence of the thienyl structure may enhance this activity against specific bacterial strains .

Toxicity Profile

A comprehensive evaluation of the compound's toxicity is essential for understanding its safety profile. In studies involving mammalian cells, compounds similar to this compound have demonstrated low cytotoxicity at therapeutic concentrations.

Case Study: Cytotoxicity Assessment

In a recent study evaluating the cytotoxic effects of related compounds on human peripheral blood mononuclear cells (PBMCs), it was found that even at concentrations up to 5200 μM, there were no significant adverse effects observed on cell viability . This suggests a favorable safety margin for potential therapeutic applications.

Biological Activity Data Table

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| PKB Inhibition | Reduced cell proliferation | |

| Antimicrobial | Active against specific strains | |

| Cytotoxicity | Low cytotoxicity in PBMCs |

Larvicidal Activity

Research has also indicated potential applications in pest control. A study focused on the larvicidal activity of related compounds against Aedes aegypti, the vector for several arboviruses, found promising results. The compound demonstrated effective larvicidal properties with LC50 values comparable to established insecticides .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the tetrahydrothiophene ring followed by sulfonylation and amide coupling. Key steps include:

- Sulfonylation : Introduce the morpholinylsulfonyl group using chlorosulfonic acid and morpholine under anhydrous conditions (0–5°C, dichloromethane solvent) .

- Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the benzamide moiety.

- Oxidation : Convert the thiophene ring to its 1,1-dioxide derivative using hydrogen peroxide or ozone in acetic acid .

Optimization Strategies : - Use continuous flow reactors to enhance reaction control and scalability.

- Apply green chemistry principles (e.g., solvent-free conditions or biodegradable solvents) to minimize environmental impact .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR and 2D techniques (HSQC, COSY) resolve stereochemistry and confirm sulfonamide/amide linkages .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.

- HPLC-PDA : Quantifies purity (>98%) and identifies impurities using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolves 3D conformation; PHENIX or Phaser software aids in phase determination for crystalline samples .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:

- Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic inhibition + cell-based assays).

- Purity Reassessment : Use HPLC-MS to rule out degradation products or residual solvents .

- In Silico Docking : Predict binding modes to target proteins (e.g., kinases) using AutoDock Vina, cross-referenced with experimental IC50 values .

Advanced: What computational strategies predict pharmacokinetic properties and target interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER models assess stability of ligand-protein complexes in physiological conditions.

- ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and cytochrome P450 interactions, critical for optimizing bioavailability .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at the sulfonamide active site to guide structural modifications .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core Modifications : Systematically vary the tetrahydrothiophene-dioxide ring (e.g., substituents at position 3) and morpholinylsulfonyl group.

- Bioisosteric Replacement : Substitute the benzamide with thiazole or triazole moieties to enhance metabolic stability .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Advanced: How to address low solubility in pharmacological assays without compromising activity?

Methodological Answer:

- Co-solvent Systems : Use DMSO/PEG 400 mixtures (≤5% v/v) to maintain solubility in vitro .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the sulfonamide nitrogen for improved aqueous solubility .

- Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers to enhance bioavailability in vivo.

Advanced: What crystallographic techniques resolve ambiguities in stereochemical assignments?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) for high-resolution structures.

- PHENIX Refinement : Use the AutoBuild module for electron density map interpretation and Twinning analysis to detect pseudo-symmetry .

- CCDC Database Cross-Validation : Compare bond lengths/angles with similar sulfonamide structures to confirm geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.